2-Iodohistidine

Antimalarial Plasmodium falciparum Halogenated amino acid

Halogenated histidine analog procurement often yields mixtures or incorrect positional isomers. 2-Iodohistidine (2-iodo-L-histidine) is the specific 2-substituted isomer required for reproducible antimalarial SAR studies. - Confirmed inhibitor of Plasmodium falciparum in vitro; 2-chloro- and 2-bromo-analogs are inactive, making isomeric purity critical. - Distinct electron microscopy phenotype vs. 2-fluoro-L-histidine enables mechanistic differentiation. - Rapid thiol-mediated deiodination (t1/2 = 23.5 min) provides a model for studying dehalogenation kinetics and designing stable analogs. Sourced and verified for research use. Custom synthesis and bulk quantities available upon request.

Molecular Formula C6H8IN3O2
Molecular Weight 281.05 g/mol
CAS No. 25167-98-0
Cat. No. B1664555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodohistidine
CAS25167-98-0
Synonyms2-Iodohistidine;  2-Iodo-L-histidine; 
Molecular FormulaC6H8IN3O2
Molecular Weight281.05 g/mol
Structural Identifiers
SMILESC1=C(NC(=N1)I)CC(C(=O)O)N
InChIInChI=1S/C6H8IN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)
InChIKeyQYRJIYLZOYRECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Iodohistidine: Antimalarial Halogenated Analog


2-Iodohistidine (2-iodo-L-histidine) is a non-proteinogenic amino acid derived from L-histidine by substitution of an iodine atom at the 2-position of the imidazole ring [1]. It is a halogenated histidine analog that has been studied for its antimalarial properties, particularly against Plasmodium falciparum in vitro [2].

Halogenated histidine analog
2-Iodo substitution pattern
Antimalarial research tool

Non-Interchangeability of 2-Iodohistidine


Despite sharing a common histidine scaffold, halogenated analogs exhibit stark differences in biological activity. While 2-iodo-L-histidine and 2-fluoro-L-histidine both inhibit Plasmodium falciparum in vitro, the corresponding 2-chloro- and 2-bromo-derivatives are completely inactive [1]. Furthermore, the positional isomer 5-iodo-L-histidine differs in substitution pattern and biological behavior [2]. These findings demonstrate that simple halogen substitution is not sufficient to predict antimalarial efficacy, making direct procurement of 2-iodohistidine necessary for studies requiring the specific 2-iodo substitution pattern.

Chloro and bromo analogs may not exhibit comparable P. falciparum inhibition; activity appears restricted to 2-iodo and 2-fluoro derivatives.
Positional isomer 5-iodo-L-histidine differs in imidazole substitution and may alter research outcome; verify isomer identity.

2-Iodohistidine Differentiation Evidence


In Vitro Anti-P. falciparum Activity

2-Iodo-L-histidine (2-I-HIS) inhibits P. falciparum growth in vitro, with a 50% reduction in [3H]isoleucine uptake at 420 μM and 50% inhibition of [3H]histidine uptake at 200 μM [1]. In contrast, 2-chloro- and 2-bromo-L-histidine show no inhibitory activity [1]. The 2-fluoro analog is more potent, but 2-iodohistidine's distinct mechanism and structural properties may offer alternative research avenues.

P. falciparum Inhibition
Head-to-head
2-I-HIS: 420 μM (50% reduction in [3H]isoleucine uptake). 2-F-HIS: 70 μM; 2-Cl/2-Br: inactive.
Supports 2-iodo-specific antimalarial assay context.
In vitro [3H]isoleucine incorporation assay; concentration-dependent inhibition.
Antimalarial Plasmodium falciparum Halogenated amino acid

Mechanistic Differences (Electron Microscopy)

Electron microscopy reveals that 2-iodo-L-histidine (2-I-HIS) and 2-fluoro-L-histidine (2-F-HIS) have distinct effects on P. falciparum morphology [1]. 2-F-HIS decreases knob number and causes accumulation of electron-dense material, while 2-I-HIS affects parasite morphology without altering knobs or electron-dense material [1].

Morphological Phenotype
Head-to-head
2-I-HIS: alters parasite morphology without knob changes. 2-F-HIS: decreases knobs, electron-dense material accumulation.
Distinct mechanism supports non-interchangeability.
Electron microscopy analysis; qualitative phenotype difference.
Antimalarial mechanism Electron microscopy Plasmodium falciparum

Rapid Deiodination and In Vivo Instability

2-Iodohistidine undergoes rapid nonenzymatic deiodination in the presence of thiols such as cysteine or glutathione, with a half-life of 23.5 minutes at pH 7.2 and 25°C [1]. This instability explains its lack of sustained in vivo antimalarial activity in owl monkeys beyond 24 hours [1][2].

Deiodination Rate
Reported
t1/2 = 23.5 min (pH 7.2, 25°C, thiol-mediated).
Limits sustained in vivo exposure; useful for stability research.
Nonenzymatic deiodination in presence of cysteine/glutathione.
Metabolic stability Deiodination Pharmacokinetics

Differentiation of Positional Isomers

2-Iodohistidine (CAS 25167-98-0) is distinct from its positional isomer 5-iodo-L-histidine (CAS 40649-71-6), which has iodine at the 5-position of the imidazole ring [1]. The two isomers have different chemical and biological properties; for example, the 2-iodo compound undergoes rapid deiodination, while 4-iodoimidazoles are stable [2].

Positional Isomer
Class-level
2-Iodohistidine vs 5-Iodo-L-histidine: distinct imidazole substitution.
Isomer identity must be confirmed for procurement.
Positional isomer Chemical biology Histidine analog

2-Iodohistidine Research Applications


In Vitro Antimalarial Drug Discovery

2-Iodohistidine serves as a tool compound for studying P. falciparum inhibition in vitro, particularly when exploring structure-activity relationships among halogenated histidine analogs [1]. Its distinct electron microscopy phenotype relative to 2-fluoro-L-histidine makes it valuable for mechanistic studies [1].

Deiodination Mechanisms and Metabolic Stability

The rapid thiol-mediated deiodination of 2-iodohistidine (t1/2 = 23.5 min) provides a model system for studying nonenzymatic dehalogenation reactions and for designing more stable analogs [2][3].

Histidine Positional Isomer Studies

2-Iodohistidine is a defined positional isomer that can be used to investigate the effects of imidazole ring substitution patterns on biological activity, contrasting with 5-iodo-L-histidine [4].

Application
Selection Property
Validation Focus
In Vitro Antimalarial Drug Discovery
Halogen substitution pattern
P. falciparum growth inhibition assay
Deiodination Mechanism Studies
Deiodination rate (t1/2)
Thiol-mediated stability assay
Positional Isomer Research
Imidazole ring substitution position
Isomer-specific reactivity comparison
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